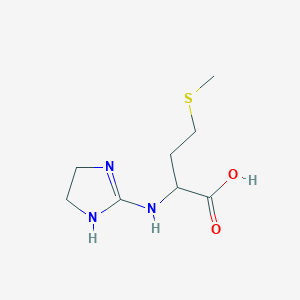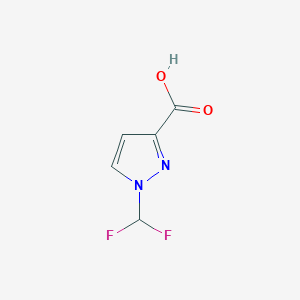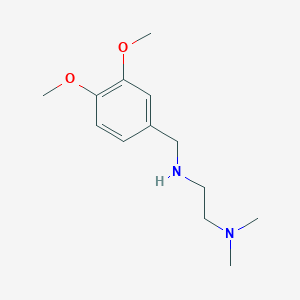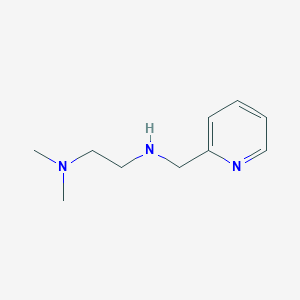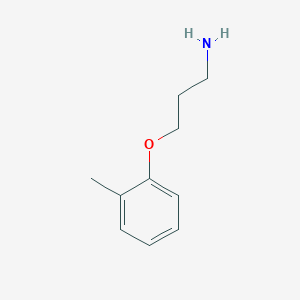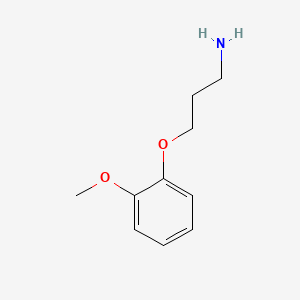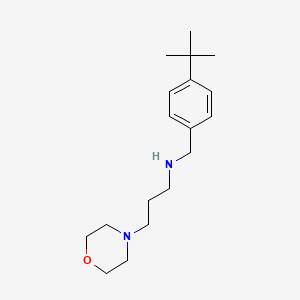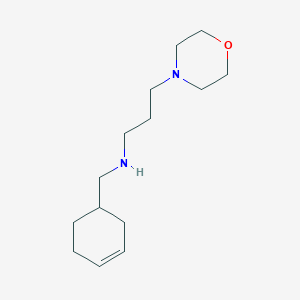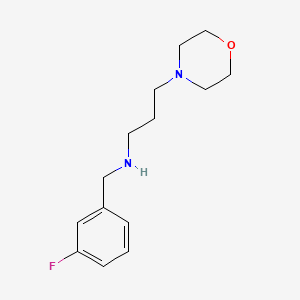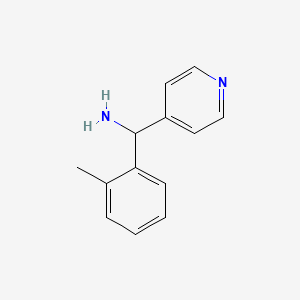
(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-Isopropoxy-propyl)-(5-methyl-furan-2-ylmethyl)-amine” is likely an organic compound containing functional groups such as an amine, an ether, and a furan ring. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan ring, a five-membered aromatic ring, would contribute to the compound’s stability and reactivity . The amine group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The amine group could participate in acid-base reactions, while the ether group could undergo reactions with strong acids . The furan ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make the compound a weak base, and the ether group could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives, including a specific amine derivative, revealed significant biological activity. The amine derivative exhibited potent activity against the HeLa cancer cell line and photogenic bacteria, highlighting its potential for therapeutic applications (Phutdhawong et al., 2019).
Chemical Synthesis and Transformation
Research on α-substituted 2-benzofuranmethamines and other 2-substituted benzofurans involved the study of propargyl amines, demonstrating various cyclization reactions and transformations. This study lays a foundational understanding of the chemical behavior and potential applications of these compounds in different chemical synthesis contexts (Wongsa et al., 2013).
Furan Derivatives Synthesis
Furan derivatives have been explored for their potential in various applications. The synthesis of amides and esters containing furan rings was achieved under microwave-assisted conditions, showcasing an innovative approach to creating these compounds. The methodology presents a novel path for the synthesis of N-blocked amides and compounds with monoamide and ester moieties, demonstrating the versatility of furan compounds in chemical synthesis (Janczewski et al., 2021).
Nematicidal and Antimicrobial Activity
A study synthesized a new series of compounds with a benzo[b]furan structure and assessed their nematicidal and antimicrobial activity. The results revealed that some compounds showed significant activity against specific nematodes and bacterial strains, pointing to the potential of furan derivatives in developing new bioactive compounds (Reddy et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-propan-2-yloxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(2)14-8-4-7-13-9-12-6-5-11(3)15-12/h5-6,10,13H,4,7-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZBMUONSHXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCCOC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


